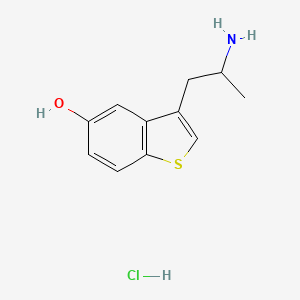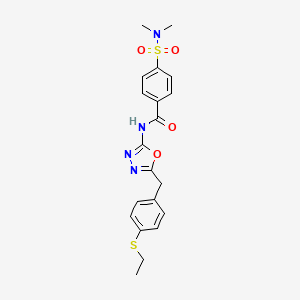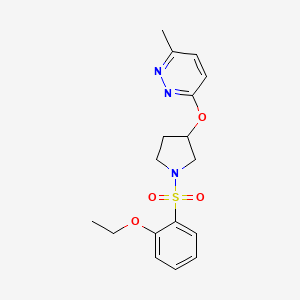
3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually includes the compound’s systematic name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity, and stability .Aplicaciones Científicas De Investigación
Metal Ion Detection and Analysis
The compound has been utilized in the synthesis of macrocyclic compounds that include tris(3-aminopropyl)amine units and fluorophore moieties. These macrocycles have shown potential as detectors for metal cations like Zn(II) due to significant enhancement of fluorescence upon binding . This application is crucial in environmental monitoring and industrial processes where metal ion detection is necessary.
Neuropharmacological Research
EN300-27101655 derivatives, specifically (2-Aminopropyl)benzo[β]thiophenes (APBTs), have been studied for their psychedelic-like activity in mice without the stimulant effects typically associated with monoamine transporter ligands . This research is significant for understanding the neuropharmacological effects of new psychoactive substances and could lead to the development of therapeutic agents.
Serotonin–Norepinephrine–Dopamine Reuptake Inhibition
As a novel psychoactive substance, 5-(2-Aminopropyl)benzofuran, a related compound, acts as a serotonin–norepinephrine–dopamine reuptake inhibitor. It is classified as an entactogen, similar to MDMA and MDA . This application is important in the study of mood disorders and the development of antidepressants.
Molecular Recognition
The structural units of tris(3-aminopropyl)amine, which are part of EN300-27101655, play a role in the construction of functional molecules and materials for molecular recognition of cations, anions, and small organic molecules . This is vital for the development of sensors and diagnostic tools.
Inertial Navigation Systems
While not directly related to the chemical compound , the term “EN300” is also associated with the EN-300 Precision Fiber Optic Inertial Measurement/Navigation Unit. This device is used for GPS-denied navigation, precise targeting, and line-of-sight stabilization . It’s an example of how nomenclature can sometimes overlap in different scientific fields.
Environmental Monitoring
Similarly, the EN300 designation is used for a 5-in-1 Environmental Meter, which measures humidity, temperature, air velocity, light, and sound . Although this is not a direct application of the compound, it highlights the diverse nature of scientific research and instrumentation.
Synthetic Chemistry Building Blocks
Carboxylic acids, such as those offered by Enamine, are extensively used in labs as precursors to many other compound classes, including those related to EN300-27101655 . This underscores the compound’s importance in synthetic chemistry for creating a wide range of molecules for various applications.
Mecanismo De Acción
Target of Action
The primary targets of 3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride are likely to be the monoamine transporters, specifically the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI), blocking the reuptake of these monoamine neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action and enhanced neuronal signaling . In addition to its reuptake inhibition properties, it is also a releasing agent of these neurotransmitters .
Biochemical Pathways
The compound’s action on monoamine transporters affects several biochemical pathways. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it impacts the serotonergic, noradrenergic, and dopaminergic pathways respectively . The downstream effects include modulation of mood, cognition, reward, learning, and memory.
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and duration of action.
Result of Action
The result of the compound’s action is an enhancement of monoaminergic neurotransmission, leading to various physiological and psychological effects. Given its mechanism of action, it may potentially have psychoactive properties . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-aminopropyl)-1-benzothiophen-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS.ClH/c1-7(12)4-8-6-14-11-3-2-9(13)5-10(8)11;/h2-3,5-7,13H,4,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRPLBPOQUCLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=C1C=C(C=C2)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2862901.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2862902.png)


![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)

![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2862910.png)
![N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide](/img/structure/B2862911.png)



![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2862917.png)

